molecular formula C27H48O3 B1237518 5beta-Cholestane-3alpha,7alpha,24-triol

5beta-Cholestane-3alpha,7alpha,24-triol

Cat. No. B1237518
M. Wt: 420.7 g/mol
InChI Key: VDKSIHRRZLCAGD-RESWAWEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5beta-cholestane-3alpha,7alpha,24-triol is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid and a 24-hydroxy steroid. It has a role as a bile acid metabolite. It derives from a hydride of a 5beta-cholestane.
5beta-Cholestane-3alpha, 7alpha, 24-triol, also known as 5β-cholestan-3α, 7α, 24-triol, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Thus, 5beta-cholestane-3alpha, 7alpha, 24-triol is considered to be a bile acid lipid molecule. 5beta-Cholestane-3alpha, 7alpha, 24-triol is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 5beta-Cholestane-3alpha, 7alpha, 24-triol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 5beta-cholestane-3alpha, 7alpha, 24-triol is primarily located in the membrane (predicted from logP) and cytoplasm. 5beta-Cholestane-3alpha, 7alpha, 24-triol can be converted into 5beta-cholestane.

Scientific Research Applications

  • Preparation and Characterization for Biological Studies : A method for the preparation of 5β-cholestane-3α,7α,24-triol is described, which is crucial for biological studies related to chenodeoxycholic acid biosynthesis (Dayal et al., 1978).

  • Synthesis for Biochemical Pathway Analysis : The synthesis of 5β-cholestane-3α,7α,24-triol and its analogs assists in the study of biochemical pathways, particularly in bile acid formation from cholesterol (Cohen et al., 1975).

  • Use in Cholic Acid Biosynthesis Research : It serves as a precursor in the synthesis of biological compounds related to cholic acid biosynthesis, offering insights into this crucial physiological process (Dayal et al., 1978).

  • Investigating Metabolic Pathways in Liver : The compound has been used in studies investigating the metabolism of bile alcohols in the liver, providing important insights into liver function and disease mechanisms (Kuramoto et al., 1978).

  • Studying Stereospecific Hydroxylations : This compound is vital in studying stereospecific hydroxylations in human liver, an essential aspect of understanding cholesterol metabolism and bile acid synthesis (Shefer et al., 1978).

  • Characterization and Structural Analysis : Its preparation and characterization, including molecular rotation and circular dichroism studies, are fundamental for understanding its role in biological systems (Batta et al., 1978).

  • Understanding Cholic Acid Biosynthesis Regulation : Research using this compound helps in understanding the regulation of cholic acid biosynthesis, which is key in studying liver function and disorders (Honda et al., 2000).

  • Exploring Alternative Bile Acid Pathways : Its synthesis and metabolism studies provide insights into alternative pathways of bile acid biosynthesis and the role of different enzymes in these pathways (Okuda & Atsuta, 1978).

  • Role in Cerebrotendinous Xanthomatosis Research : This compound is significant in studies related to cerebrotendinous xanthomatosis, a rare disorder affecting bile acid synthesis (Dayal et al., 1978).

properties

Product Name

5beta-Cholestane-3alpha,7alpha,24-triol

Molecular Formula

C27H48O3

Molecular Weight

420.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C27H48O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23?,24-,25+,26+,27-/m1/s1

InChI Key

VDKSIHRRZLCAGD-RESWAWEDSA-N

Isomeric SMILES

C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Cholestane-3alpha,7alpha,24-triol
Reactant of Route 2
5beta-Cholestane-3alpha,7alpha,24-triol
Reactant of Route 3
5beta-Cholestane-3alpha,7alpha,24-triol
Reactant of Route 4
5beta-Cholestane-3alpha,7alpha,24-triol
Reactant of Route 5
5beta-Cholestane-3alpha,7alpha,24-triol
Reactant of Route 6
5beta-Cholestane-3alpha,7alpha,24-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.